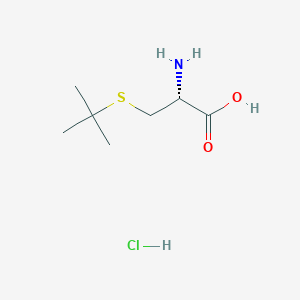

S-tert-Butyl-L-cysteine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMYFJKEBCMDR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590416 | |

| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2481-09-6 | |

| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to S-tert-Butyl-L-cysteine Hydrochloride (CAS: 2481-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-tert-Butyl-L-cysteine hydrochloride is a protected derivative of the amino acid L-cysteine, featuring a tert-butyl group attached to the sulfur atom. This modification renders the thiol group unreactive to oxidation and other reactions, making it an invaluable tool in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The hydrochloride salt form enhances its stability and solubility in aqueous media. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2481-09-6 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂S | [2] |

| Molecular Weight | 213.73 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 203-204 °C | [2] |

| Solubility | Soluble in water | [1] |

| Canonical SMILES | CC(C)(C)SC--INVALID-LINK--N.Cl | [2] |

| InChI Key | MHBMYFJKEBCMDR-JEDNCBNOSA-N | [2] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance):

-

A singlet peak around δ 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Multiplets in the range of δ 2.8-3.5 ppm for the diastereotopic protons of the β-carbon (CH₂).

-

A multiplet around δ 3.8-4.2 ppm for the α-proton (CH).

-

Broad signals for the amine and carboxylic acid protons, the positions of which are dependent on the solvent and concentration.

¹³C NMR (Nuclear Magnetic Resonance):

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

Signals for the α- and β-carbons of the cysteine backbone.

-

A signal for the carbonyl carbon of the carboxylic acid group.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Broad absorption bands in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid and N-H stretching of the ammonium (B1175870) group.

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

Bands in the 1500-1600 cm⁻¹ region due to N-H bending vibrations.

-

C-H stretching and bending vibrations for the tert-butyl and cysteine backbone in the fingerprint region.

Synthesis

The primary method for the synthesis of S-tert-Butyl-L-cysteine is the direct alkylation of L-cysteine with a tert-butylating agent in an acidic medium. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of S-tert-Butyl-L-cysteine

This protocol is a generalized procedure based on common organic synthesis techniques for S-alkylation of cysteine.

Materials:

-

L-cysteine

-

Strong acid catalyst (e.g., sulfuric acid or trifluoroacetic acid)

-

Anhydrous diethyl ether

-

Hydrochloric acid (ethanolic solution or gaseous)

Procedure:

-

Suspend L-cysteine in a suitable solvent (e.g., dichloromethane (B109758) or a strong acid like trifluoroacetic acid).

-

Cool the mixture in an ice bath.

-

Slowly add isobutylene gas or tert-butanol to the stirred suspension in the presence of a catalytic amount of a strong acid.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of water and adjust the pH to near neutral to precipitate the free amino acid.

-

Filter the precipitate, wash with cold water, and then with diethyl ether.

-

To form the hydrochloride salt, suspend the dried product in a suitable solvent like ethanol (B145695) and add a stoichiometric amount of hydrochloric acid.

-

The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Caption: Synthetic pathway for this compound.

Applications in Peptide Synthesis

The primary application of S-tert-Butyl-L-cysteine is as a protected building block, typically as Fmoc-Cys(tBu)-OH, in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable to the basic conditions used for Fmoc deprotection (piperidine) but is readily cleaved under strongly acidic conditions, making it compatible with the standard Fm-oc/tBu orthogonal protection strategy.

Experimental Protocol: Coupling of Fmoc-Cys(tBu)-OH in SPPS

This protocol outlines a standard manual coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine (B6355638) in DMF (v/v)

-

Fmoc-Cys(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

-

Coupling: a. In a separate vial, dissolve Fmoc-Cys(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

Experimental Protocol: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the S-tert-butyl protecting group.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)

-

Ice-cold diethyl ether

-

DCM

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: a. Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. b. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: a. Filter the cleavage mixture to separate the resin. b. Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation and Washing: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(tBu)-OH.

Biological Activity and Potential Applications

Antioxidant Properties

Potential Role in the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Given that S-tert-Butyl-L-cysteine can release a reactive thiol upon deprotection, it is plausible that it could modulate the Keap1-Nrf2 pathway. The released cysteine could contribute to the intracellular cysteine pool, thereby supporting GSH synthesis, or potentially interact directly with the cysteine sensors on Keap1. However, direct experimental evidence for the interaction of this compound with the Keap1-Nrf2 pathway is currently lacking in the scientific literature.

Caption: Hypothetical mechanism of Keap1-Nrf2 pathway activation by S-tert-Butyl-L-cysteine.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial reagent for the synthesis of cysteine-containing peptides, offering robust protection of the thiol group that is compatible with the widely used Fmoc/tBu SPPS strategy. Its potential as a pro-drug for delivering cysteine intracellularly suggests possible applications in modulating cellular redox status, potentially through the Keap1-Nrf2 pathway. Further research is warranted to fully elucidate its biological activities and to quantify its antioxidant potential. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this versatile compound in their work.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Drug Development and Peptide Synthesis

An In-depth Examination of the Physicochemical Properties, Synthesis, and Application of a Key Cysteine-Protecting Group

S-tert-Butyl-L-cysteine hydrochloride is a pivotal amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its primary application lies in the domain of peptide synthesis, where it serves as a robust protecting group for the thiol functionality of cysteine residues. The strategic placement of the bulky tert-butyl group on the sulfur atom effectively prevents undesirable side reactions, such as oxidation and disulfide bond formation, during the stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its synthesis and application, and a workflow for its integration into solid-phase peptide synthesis.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The compound presents as a white to off-white crystalline powder.[1] Key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 213.72 - 213.73 g/mol | [1] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Monoisotopic Mass | Data not readily available in cited literature. | |

| CAS Number | 2481-09-6 | [1] |

| IUPAC Name | (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid;hydrochloride | [1] |

| Melting Point | 203-204 °C | [1] |

| Boiling Point | 293.5 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| Solubility | Soluble in water, Chloroform, Dichloromethane, DMSO, Acetone. | [1] |

| pKa | Data not readily available in cited literature. | |

| Appearance | White to off-white crystalline powder. | [1] |

Core Applications in Research and Development

The principal utility of this compound is as a protected form of L-cysteine for use in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus of the growing peptide chain. This orthogonality is a cornerstone of the Fmoc/tBu strategy in peptide synthesis.

Beyond peptide synthesis, its antioxidant properties, derived from the cysteine backbone, make it a compound of interest in studies on oxidative stress.[1] It also serves as a precursor for the synthesis of various pharmaceutical compounds, where the protected cysteine moiety can be incorporated into more complex molecules.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and application of this compound. The following protocols provide a framework for its preparation and its use in peptide synthesis.

Protocol 1: Synthesis of this compound

This protocol is based on the general method of direct alkylation of L-cysteine.

Materials:

-

L-cysteine

-

tert-Butyl bromide

-

A suitable base (e.g., sodium bicarbonate)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., ethanol)

-

Water

Procedure:

-

Dissolve L-cysteine in an aqueous solution containing the base.

-

Slowly add tert-butyl bromide to the solution while stirring. The reaction introduces the tert-butyl group onto the sulfur atom of cysteine.

-

Monitor the reaction for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid. This step protonates the amino group and forms the hydrochloride salt.

-

The product, this compound, can then be isolated by crystallization, typically from an alcohol-water mixture.

-

The resulting crystalline powder should be washed and dried under vacuum.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve high yields and purity.

Protocol 2: Incorporation of Fmoc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle for the addition of an S-tert-butyl protected cysteine residue to a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Cys(tBu)-OH (the N-Fmoc protected version of S-tert-Butyl-L-cysteine)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine in DMF solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and by-products.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-Cys(tBu)-OH by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test.

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the S-tert-butyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Workflow and Pathway Visualizations

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical properties of S-tert-Butyl-L-cysteine hydrochloride, a crucial derivative of the amino acid cysteine. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's key characteristics, experimental protocols for its analysis, and its primary application in synthetic chemistry.

Core Physical Properties

This compound is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical factor for its application in biological systems and peptide synthesis. The bulky tert-butyl group attached to the sulfur atom provides steric protection for the thiol group, preventing unwanted side reactions.

A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Molecular Weight | ~213.72 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 203-204 °C to 212-220 °C | [1] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections detail standardized experimental protocols for determining its key physical properties.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry crystalline compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Aqueous Solubility Determination (Gravimetric Method)

While this compound is known to be soluble in water, the following gravimetric method can be employed to determine its precise solubility at a given temperature.

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

-

Evaporation: The solvent from the filtered solution is evaporated to dryness.

-

Mass Measurement: The mass of the remaining solid is accurately measured.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the tert-butyl group serves as a protecting group for the thiol side chain of the cysteine residue. This prevents the formation of unwanted disulfide bonds during the peptide chain elongation process.

The following diagram illustrates a typical workflow for the incorporation of S-tert-Butyl-L-cysteine into a peptide chain using Fmoc-based SPPS.

Structural Rationale for Use

The utility of this compound in peptide synthesis is a direct consequence of its molecular structure. The relationship between its structure and its function as a protecting group is outlined below.

References

Solubility Profile of S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of S-tert-Butyl-L-cysteine hydrochloride in various solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes relevant data for the parent compound, L-cysteine hydrochloride, to provide valuable context for formulation and experimental design. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for its primary application in peptide synthesis.

Introduction

This compound is a protected form of the amino acid L-cysteine, widely utilized in solid-phase peptide synthesis (SPPS) and other areas of chemical and pharmaceutical research. The tert-butyl group provides a stable protecting moiety for the thiol group of cysteine, preventing unwanted side reactions during peptide chain elongation. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous and polar organic media. A thorough understanding of its solubility is critical for its effective use in various applications, from reaction chemistry to formulation development.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| This compound | Water | Not Specified | Soluble | |

| Chloroform | Not Specified | Soluble | ||

| Dichloromethane | Not Specified | Soluble | ||

| Ethyl Acetate | Not Specified | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | ||

| Acetone | Not Specified | Soluble | ||

| L-cysteine hydrochloride monohydrate | Water | 20 | ~650 mg/mL | [1] |

| Water | Not Specified | 10 g / 100 mL | [2] | |

| Water | 20 | 1 M (clear, colorless solution) | [3] | |

| Ethanol | Not Specified | ~10 mg/mL | [4] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 98 mg/mL | [5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for amino acid solubility determination.

Static Gravimetric Method

This method directly measures the concentration of the solute in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly and place it in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in mg/mL or g/100 mL based on the mass of the dissolved solid and the volume of the filtrate taken.

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore or can be adapted using a derivatization agent.

Materials:

-

This compound

-

Selected solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Solubility Measurement:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-4).

-

Withdraw a small, precise volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of utilizing this compound in solid-phase peptide synthesis (SPPS).

Caption: Logical workflow for the use of this compound in SPPS.

Experimental Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of a compound using the static gravimetric method.

Caption: Experimental workflow for solubility determination by the static gravimetric method.

References

S-tert-Butyl-L-cysteine Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid L-cysteine, primarily utilized in peptide synthesis as a protecting group for the thiol functionality. While its direct biological mechanism of action is not extensively characterized in the scientific literature, its structure strongly suggests a role as a prodrug of L-cysteine. This guide delineates the inferred mechanism of action, focusing on its potential to deliver L-cysteine, a critical precursor to the master antioxidant glutathione (B108866) (GSH). We will explore the downstream effects on cellular redox homeostasis and present relevant experimental protocols and data to facilitate further research into its therapeutic potential.

Core Inferred Mechanism of Action: A Prodrug Approach

The principal mechanism of action of this compound in a biological context is hypothesized to be its conversion to L-cysteine. The S-tert-butyl group, while stable under many chemical conditions, is presumed to be cleaved in vivo, although the specific enzymatic or non-enzymatic pathways for this biotransformation are not well-documented.[1] Once deprotected, the liberated L-cysteine enters the endogenous amino acid pool.

The released L-cysteine has two primary metabolic fates:

-

Incorporation into Proteins: As a proteinogenic amino acid, L-cysteine is a fundamental building block for protein synthesis.

-

Synthesis of Glutathione (GSH): L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine) that is central to cellular antioxidant defense systems.[2]

The significance of this compound as a potential therapeutic agent lies in its ability to augment intracellular L-cysteine levels, thereby bolstering the glutathione-mediated antioxidant capacity of the cell.

Signaling Pathway: Glutathione Synthesis and Redox Homeostasis

The primary signaling pathway influenced by the administration of a cysteine prodrug like this compound is the glutathione synthesis pathway. This pathway is crucial for maintaining redox balance and protecting cells from oxidative damage.

Glutathione Synthesis Pathway

Glutathione is synthesized in the cytosol in a two-step enzymatic process:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[2]

-

Addition of Glycine (B1666218): Glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[2]

The availability of cysteine is a critical determinant of the rate of glutathione synthesis.[2] By providing a source of L-cysteine, this compound is inferred to enhance the cell's capacity to produce glutathione.

Figure 1: Inferred pathway of glutathione synthesis enhancement.

Quantitative Data

| Parameter | Compound | Model System | Observation | Reference |

| Glutathione Levels | 2-(Polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (L-cysteine prodrugs) | Rat hepatocytes (in vitro) | Increased cellular GSH levels 1.2 to 2.1-fold relative to controls at 1.0 mM concentration. | [3] |

| Survival | RibCys (L-cysteine prodrug) | Acetaminophen-induced hepatotoxicity mouse model | 100% survival compared to 17% without treatment. | [3] |

| Mortality | Procysteine (L-2-oxothiazolidine-4-carboxylate) vs. L-cysteine | Neonatal rats (in vivo) | At equimolar high doses, Procysteine showed significantly lower mortality (0-10%) compared to L-cysteine (50-80%). | [4] |

This table presents data for other cysteine prodrugs to provide context for the potential effects of this compound.

Experimental Protocols

To investigate the inferred mechanism of action of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro Assessment of L-cysteine Release and Glutathione Synthesis

Objective: To determine if this compound increases intracellular L-cysteine and glutathione levels in a cell culture model.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for different time points. Include controls with L-cysteine and a vehicle.

-

Cell Lysis: Harvest and lyse the cells to prepare extracts for analysis.

-

Intracellular Cysteine Measurement:

-

Utilize a fluorometric assay kit for the quantification of cysteine.[5] The assay is based on the increase in fluorescence of a specific dye in the presence of cysteine.

-

Prepare a standard curve with known concentrations of L-cysteine.

-

Measure the fluorescence of the cell lysates at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).[5]

-

Calculate the intracellular cysteine concentration based on the standard curve.

-

-

Glutathione Measurement:

-

Use a commercially available glutathione assay kit (e.g., luminescent or colorimetric).[6]

-

For a luminescent assay, the reaction involves the glutathione S-transferase-mediated conversion of a luciferin (B1168401) derivative to luciferin in the presence of GSH. The resulting light output is proportional to the GSH concentration.[6]

-

For a colorimetric assay, the method often involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, with an enzymatic recycling step to enhance sensitivity.

-

Measure the signal (luminescence or absorbance) and quantify the total glutathione (GSH + GSSG) and/or the reduced glutathione (GSH) levels against a standard curve.

-

Figure 2: Workflow for in vitro assessment of cysteine and glutathione.

Assessment of Antioxidant Capacity

Objective: To evaluate the ability of this compound to protect cells from oxidative stress.

Methodology:

-

Cell Culture and Pre-treatment: Culture cells and pre-treat with this compound for a specified duration.

-

Induction of Oxidative Stress: Induce oxidative stress using an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Cellular Antioxidant Activity (CAA) Assay:

-

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within the cell.[7]

-

After treatment and induction of oxidative stress, incubate the cells with DCFH-DA.

-

Measure the fluorescence intensity over time. A reduction in fluorescence compared to the stressed control indicates antioxidant activity.

-

-

Cell Viability Assay:

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay to determine if the compound protects against oxidative stress-induced cell death.

-

Figure 3: Experimental workflow for antioxidant capacity assessment.

Conclusion and Future Directions

This compound is a valuable reagent in synthetic chemistry, and its structure strongly supports the hypothesis that it can function as a prodrug of L-cysteine in biological systems. By delivering L-cysteine, it has the potential to enhance the synthesis of glutathione, a cornerstone of cellular antioxidant defense. This inferred mechanism of action suggests potential therapeutic applications in conditions associated with oxidative stress and glutathione deficiency.

However, there is a clear need for further research to substantiate this hypothesis. Future studies should focus on:

-

Metabolic Studies: Elucidating the specific enzymatic or non-enzymatic mechanisms responsible for the cleavage of the S-tert-butyl group in vivo and in vitro.

-

Pharmacokinetic Profiling: Determining the bioavailability, distribution, metabolism, and excretion of this compound to understand its in vivo behavior.

-

Efficacy Studies: Conducting in vivo studies in animal models of diseases characterized by oxidative stress to evaluate its therapeutic potential.

A thorough investigation of these aspects will be crucial to validate the inferred mechanism of action and to unlock the potential of this compound as a therapeutic agent.

References

- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profoldin.com [profoldin.com]

- 6. GSH-Glo™ Glutathione Assay [promega.sg]

- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of S-tert-Butyl-L-cysteine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a synthetic derivative of the amino acid L-cysteine, primarily utilized as a protecting group in peptide synthesis. Beyond this fundamental role, its structural similarity to L-cysteine suggests a range of biological activities, including antioxidant effects, potential modulation of cellular redox signaling pathways, and involvement in protein folding dynamics. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences.

Introduction

This compound is a modified amino acid where the thiol group of cysteine is protected by a tert-butyl group. This modification prevents the highly reactive thiol from participating in unwanted side reactions, a critical consideration in the stepwise process of solid-phase peptide synthesis (SPPS). While its application in synthetic chemistry is well-established, the biological implications of this compound are an area of growing interest. Given that the tert-butyl group can be cleaved under certain conditions to release free cysteine, this compound may act as a pro-drug for cysteine, thereby influencing a variety of physiological processes. This guide will explore its antioxidant properties, its potential role in the Nrf2 signaling pathway and glutathione (B108866) synthesis, and its utility in studying protein folding.

Antioxidant Activity

The antioxidant properties of cysteine derivatives are well-documented, stemming from the ability of the thiol group to scavenge free radicals. While direct quantitative data for this compound is not extensively available in the public domain, data from structurally related S-alkyl-L-cysteine compounds, such as S-allyl-L-cysteine (SAC), provide valuable insights into its potential antioxidant capacity.

Quantitative Data for Structurally Similar Compounds

The antioxidant activity of S-allyl-L-cysteine (SAC) has been evaluated using standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These values can serve as a proxy to estimate the potential antioxidant efficacy of this compound.

| Compound | Assay | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| S-allyl-L-cysteine (SAC) | DPPH | 58.43 | Vitamin C | 5.72 |

| S-allyl-L-cysteine (SAC) | Hydroxyl Radical | 8.16 | Vitamin C | 1.67 |

| Caffeic acid + SAC (1:20) | DPPH | - | - | - |

| Caffeic acid + SAC (1:35) | ABTS | - | - | - |

| Caffeic acid + SAC (1:70) | Reducing Power | - | - | - |

Note: The data for SAC is provided as a comparative reference.[1][2][3] The synergistic antioxidant effects observed with combinations of SAC and polyphenols suggest that the local chemical environment can significantly influence antioxidant activity.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically.[4][5]

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a series of concentrations.

-

Reaction : Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement : Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[6][7][8][9][10][11]

-

ABTS Radical Cation Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution Preparation : Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare a series of concentrations of this compound in a suitable solvent.

-

Reaction : Add the sample solutions to the ABTS working solution.

-

Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

Modulation of Cellular Signaling Pathways

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the dissociation of Nrf2, its translocation to the nucleus, and subsequent activation of target gene transcription.

Studies on S-allyl-cysteine (SAC) have demonstrated its ability to activate the Nrf2 pathway, providing neuroprotective effects.[12][[“]] It is plausible that this compound, or its de-protected form, could act similarly by modifying Keap1 cysteine residues.

Role in Glutathione Synthesis

Glutathione (GSH) is a critical intracellular antioxidant, and its synthesis is dependent on the availability of its constituent amino acids, particularly cysteine, which is the rate-limiting substrate.[14][15][16] Compounds that can deliver cysteine into the cell, such as N-acetylcysteine (NAC), are known to boost intracellular GSH levels.[17][18] this compound, upon intracellular cleavage of the tert-butyl group, could serve as a source of cysteine and thereby enhance GSH synthesis.

Experimental Protocol for Measuring Intracellular Glutathione

-

Cell Culture and Treatment : Culture cells of interest (e.g., hepatocytes, neurons) and treat with various concentrations of this compound for a defined period.

-

Cell Lysis : Harvest and lyse the cells in a suitable buffer.

-

GSH Quantification : Measure the total and oxidized glutathione (GSSG) levels using a commercially available kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC.

-

Data Analysis : Calculate the intracellular GSH concentration and the GSH/GSSG ratio. Compare the results from treated cells to untreated controls.

Application in Protein Folding Studies

The correct folding of proteins, often involving the formation of specific disulfide bonds, is crucial for their biological function. S-protected cysteine derivatives can be incorporated into synthetic peptides to study the process of oxidative folding.[19][20][21][22][23] By controlling the deprotection of the thiol group, researchers can investigate the role of specific cysteine residues in the folding pathway.

Experimental Protocol for Bovine Pancreatic Trypsin Inhibitor (BPTI) Folding Assay

BPTI is a small protein with three disulfide bonds that has been extensively used as a model system for protein folding studies.

-

Synthesis of BPTI Analogs : Synthesize BPTI or its fragments with S-tert-Butyl-L-cysteine at specific positions using solid-phase peptide synthesis.

-

Purification and Reduction : Purify the synthetic peptide and then fully reduce and denature it.

-

Initiation of Folding : Initiate oxidative folding by diluting the reduced peptide into a redox buffer containing, for example, a mixture of reduced and oxidized glutathione.

-

Time-course Analysis : At various time points, quench the folding reaction and analyze the mixture of folding intermediates by reverse-phase HPLC.

-

Intermediate Identification : Characterize the different HPLC peaks corresponding to various disulfide-bonded intermediates using mass spectrometry.

Use in Solid-Phase Peptide Synthesis (SPPS)

The primary and most established application of this compound is in SPPS, specifically using the Fmoc/tBu strategy.[24][25][26][27][28] The tert-butyl group provides robust protection for the cysteine thiol under the basic conditions used for Fmoc deprotection and the acidic conditions of the final cleavage from the resin.

General Protocol for SPPS using Fmoc-Cys(tBu)-OH

-

Resin Preparation : Swell a suitable resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling : Couple the next Fmoc-protected amino acid, including Fmoc-Cys(tBu)-OH, to the deprotected N-terminus using coupling reagents like HBTU and DIPEA.

-

Washing : Wash the resin thoroughly after each deprotection and coupling step.

-

Repeat : Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.

-

Cleavage and Deprotection : Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the tert-butyl group from cysteine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conclusion

This compound is a versatile molecule with a well-defined role in synthetic chemistry and a promising, albeit less explored, profile of biological activities. Its potential to act as a pro-drug for L-cysteine positions it as a candidate for modulating intracellular redox homeostasis through antioxidant activity and enhancement of glutathione synthesis. Furthermore, its ability to influence the Nrf2 signaling pathway warrants further investigation for potential therapeutic applications in diseases associated with oxidative stress. The established use of this compound in studying protein folding and its fundamental role in peptide synthesis underscore its importance as a tool for researchers in biochemistry and drug discovery. This guide provides a foundational understanding and practical methodologies to encourage further exploration into the multifaceted biological activities of this compound.

References

- 1. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abts assay protocol pdf | GM Binder [gmbinder.com]

- 12. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Cysteine/Glutathione Deficiency: A Significant and Treatable Corollary of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant - Wikipedia [en.wikipedia.org]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. biorxiv.org [biorxiv.org]

- 19. Cysteine-based protein folding modulators for trapping intermediates and misfolded forms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The pro region of BPTI facilitates folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetic analysis of the folding and unfolding of a mutant form of bovine pancreatic trypsin inhibitor lacking the cysteine-14 and -38 thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mutants of bovine pancreatic trypsin inhibitor lacking cysteines 14 and 38 can fold properly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. BPTI folding revisited: switching a disulfide into methylene thioacetal reveals a previously hidden path - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 25. peptide.com [peptide.com]

- 26. digital.csic.es [digital.csic.es]

- 27. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 28. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Cysteine Derivative in Synthetic Chemistry and Biomedical Research

S-tert-Butyl-L-cysteine hydrochloride is a synthetically modified derivative of the amino acid L-cysteine, playing a crucial role in peptide synthesis and various areas of biomedical research. The introduction of a tert-butyl group to the sulfur atom of cysteine provides a robust protecting group for the reactive thiol functionality. This modification is instrumental in preventing undesirable side reactions during complex chemical syntheses, particularly in the assembly of peptides and proteins.[1] Beyond its utility as a protected building block, S-tert-Butyl-L-cysteine and its derivatives are investigated for their potential antioxidant properties and their role in cellular processes related to oxidative stress.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for its application in biological systems and various experimental protocols.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₂S | [1] |

| Molecular Weight | 213.73 g/mol | [1] |

| Melting Point | 203-204 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Chemical Reactions

The synthesis of this compound is primarily achieved through the direct alkylation of L-cysteine with a tert-butyl source. Key chemical reactions involving this compound are centered around the reactivity of its functional groups: the protected thiol, the amino group, and the carboxylic acid.

Synthesis

A common method for the synthesis of S-tert-Butyl-L-cysteine involves the reaction of L-cysteine with tert-butyl bromide in the presence of a base. To prevent unwanted side reactions at the amino and carboxyl groups, they are often protected prior to the alkylation step. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility.[1]

Key Chemical Reactions

-

Nucleophilic Substitution: The sulfur atom, once deprotected, can act as a nucleophile, reacting with electrophiles.

-

Disulfide Bond Formation: Under oxidizing conditions, the deprotected thiol can form disulfide bridges, a critical feature in protein folding and structure.[1]

-

Acid-Base Reactions: The carboxylic acid and amino groups can participate in standard acid-base chemistry.[1]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several scientific disciplines.

-

Peptide Synthesis: Its most prominent application is as a protected cysteine residue in solid-phase peptide synthesis (SPPS). The bulky tert-butyl group effectively shields the thiol from participating in unwanted reactions during the stepwise addition of amino acids.[1]

-

Biochemical Research: It is used in studies of protein folding and stability. The controlled introduction and removal of the tert-butyl group allow researchers to investigate the specific roles of cysteine residues in these processes.[1]

-

Pharmaceutical Development: Due to its antioxidant properties, it is being investigated for potential therapeutic applications.[1]

-

Nutraceuticals: As a cysteine derivative, it has been considered for inclusion in nutritional supplements aimed at enhancing athletic performance and recovery.[1]

Biological Activity and Signaling Pathways

The biological activity of S-tert-Butyl-L-cysteine is intrinsically linked to the function of L-cysteine in cellular metabolism, particularly in the context of oxidative stress. L-cysteine is a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH).[2][3] By providing a source of cysteine, S-tert-Butyl-L-cysteine can potentially bolster the cellular antioxidant defense systems.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway.[4][5] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, cysteine residues on Keap1 can be modified, leading to the dissociation of Nrf2.[5][6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including those involved in glutathione synthesis, thus upregulating their expression.[4][5][6] While direct evidence for this compound activating this pathway is limited, its role as a cysteine pro-drug suggests a plausible mechanism of action through the modulation of intracellular cysteine levels, thereby influencing glutathione synthesis and the Nrf2-mediated antioxidant response.

Experimental Protocols

Detailed experimental procedures are crucial for the effective utilization of this compound in a research setting.

Synthesis of this compound

This protocol is a generalized procedure based on the principles of direct alkylation.[1]

-

Protection of L-cysteine (Optional but Recommended): Protect the amino and carboxyl groups of L-cysteine to prevent side reactions. Standard protecting groups for amino acids can be employed.

-

Alkylation: Dissolve the protected L-cysteine in a suitable solvent. Add a base, followed by the dropwise addition of tert-butyl bromide. The reaction is typically stirred at room temperature.

-

Deprotection of Amino and Carboxyl Groups: Remove the protecting groups from the amino and carboxyl functions using appropriate deprotection strategies.

-

Hydrochloride Salt Formation: Dissolve the resulting S-tert-Butyl-L-cysteine in a suitable solvent and treat with a solution of hydrochloric acid.

-

Isolation and Purification: The product can be isolated by precipitation or crystallization and further purified by recrystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

The following outlines the general steps for incorporating this compound into a peptide chain using Fmoc-based SPPS.

-

Resin Swelling: Swell the solid support resin in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the carboxylic acid of Fmoc-Cys(tBu)-OH using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF and other solvents to remove unreacted reagents.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Deprotection of the S-tert-butyl Group

The S-tert-butyl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it an orthogonal protecting group.[7] Specific methods are required for its removal.

Method 1: Mercury (II) Acetate [7][8]

-

Dissolve the peptide in ice-cold trifluoroacetic acid (TFA).

-

Add mercury (II) acetate and stir the mixture at room temperature.

-

Remove the TFA by evaporation.

-

Redissolve the residue in aqueous acetic acid.

-

Add β-mercaptoethanol to remove the mercury.

-

Isolate the deprotected peptide, often by centrifugation and purification via HPLC.

Method 2: Trifluoromethanesulfonic Acid (TFMSA) [7]

This method is often used in Boc-based SPPS and can simultaneously cleave the peptide from the resin and remove the S-tert-butyl group.

-

Dissolve the peptide in a cleavage cocktail containing TFMSA and appropriate scavengers.

-

Stir the mixture at room temperature.

-

Precipitate the peptide by adding cold ether.

-

Isolate the crude peptide by filtration.

Antioxidant Activity Assays

Standard assays can be adapted to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of DPPH in the same solvent.

-

In a 96-well plate, add the test compound dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [9]

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Prepare a stock solution and serial dilutions of the test compound.

-

In a 96-well plate, add the test compound dilutions and the ABTS•+ solution.

-

Incubate at room temperature.

-

Measure the absorbance at a specific wavelength (typically around 734 nm).

-

Calculate the percentage of inhibition.

Conclusion

This compound is an indispensable tool for chemists and biologists. Its primary role as a protected cysteine derivative in peptide synthesis is well-established, enabling the creation of complex peptides and proteins with high fidelity. Furthermore, its potential to modulate cellular redox homeostasis through its connection to glutathione metabolism and the Nrf2 signaling pathway opens up exciting avenues for its application in the development of novel therapeutics for diseases associated with oxidative stress. The detailed understanding of its properties and the availability of robust experimental protocols are essential for harnessing its full potential in both basic research and drug discovery.

References

- 1. Buy this compound | 2481-09-6 [smolecule.com]

- 2. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a synthetically derived amino acid analog that has become an indispensable tool in the field of peptide chemistry and drug development. Its primary utility lies in the protection of the thiol group of cysteine residues during complex peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its critical role in the development of therapeutic peptides.

Introduction

The synthesis of peptides and proteins with high fidelity is a cornerstone of modern drug discovery and biochemical research. Cysteine, with its reactive thiol (-SH) group, presents a unique challenge in peptide synthesis. This thiol moiety is susceptible to oxidation, disulfide exchange, and other side reactions that can lead to impurities and a low yield of the target peptide. To overcome these challenges, a variety of protecting groups have been developed to temporarily block the thiol group during synthesis. Among these, the S-tert-butyl group has proven to be particularly effective due to its stability under a wide range of reaction conditions and its selective removal. This compound is the commercially available and commonly used form of this protected amino acid, offering enhanced stability and solubility.[1]

Discovery and History

While the precise date and original publication detailing the first synthesis of S-tert-Butyl-L-cysteine remain elusive in readily available literature, its development is intrinsically linked to the advancements in solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield in the 1960s. The need for robust and orthogonal protecting groups became increasingly apparent as chemists endeavored to synthesize longer and more complex peptides. The tert-butyl group was recognized for its acid-lability, providing a valuable tool for selective deprotection. Its application to the thiol group of cysteine offered a stable protecting group that could withstand the repetitive steps of peptide synthesis while being readily removable under specific acidic conditions.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂S | [2] |

| Molecular Weight | 213.73 g/mol | [2] |

| Melting Point | 203-204 °C | [1] |

| Boiling Point | 293.5 °C at 760 mmHg | N/A |

| Density | 1.13 g/cm³ | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Note: Some reported values may correspond to the free base or related compounds.

Synthesis and Purification

The most common method for the synthesis of S-tert-Butyl-L-cysteine is the direct alkylation of L-cysteine with a tert-butyl source in the presence of a base. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for S-alkylation of thiols.

Materials:

-

L-cysteine hydrochloride monohydrate

-

tert-Butyl alcohol or isobutylene (B52900)

-

Concentrated sulfuric acid (catalytic amount) or a strong acid catalyst

-

Sodium bicarbonate or other suitable base

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid (ethanolic or aqueous)

-

Distilled water

Procedure:

-

S-tert-Butylation: In a reaction vessel, dissolve L-cysteine hydrochloride monohydrate in water. Cool the solution in an ice bath. Slowly add a source of the tert-butyl group, such as tert-butyl alcohol and a catalytic amount of a strong acid like sulfuric acid, or bubble isobutylene gas through the solution in the presence of an acid catalyst. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a suitable base, such as sodium bicarbonate, to a pH of approximately 7. The S-tert-Butyl-L-cysteine can then be extracted into an organic solvent.

-

Purification and Hydrochloride Salt Formation: The crude product is often purified by recrystallization.[1] To a solution of the purified S-tert-Butyl-L-cysteine in an appropriate solvent (e.g., ethanol), add a solution of hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol-water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as a protected building block in solid-phase peptide synthesis (SPPS). The S-tert-butyl group is stable to the basic conditions used for Fmoc deprotection and to the reagents used for peptide coupling, but it is readily cleaved by strong acids, typically in the final cleavage step from the resin.

Use in Solid-Phase Peptide Synthesis

The workflow for incorporating S-tert-Butyl-L-cysteine into a peptide sequence via Fmoc-based SPPS is illustrated below.

Quantitative Data in Peptide Synthesis

The use of S-tert-butyl protected cysteine has been instrumental in the synthesis of numerous biologically active peptides. For instance, in the synthesis of a linear oxytocin (B344502) precursor, the use of Fmoc-Cys(S-tBu)-OH as a building block, followed by on-resin deprotection and oxidation, resulted in a crude peptide purity of 72%.[3] This demonstrates the utility of this protecting group strategy in achieving good yields of complex peptides.

| Peptide Synthesis Application | Protecting Group Strategy | Reported Yield/Purity | Reference |

| Linear Oxytocin Precursor | Fmoc-Cys(S-tBu)-OH | 72% crude purity | [3] |

Biological Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in or directly modulates any specific biological signaling pathways. Its role is primarily that of a synthetic tool in chemical synthesis rather than a biologically active molecule that interacts with cellular signaling cascades.

However, the native amino acid, L-cysteine, is a crucial component of the cellular antioxidant glutathione (B108866) and is involved in various redox-sensitive signaling pathways. It is plausible that S-tert-butyl-L-cysteine, if it were to be metabolized in a way that releases free L-cysteine, could indirectly influence these pathways. A generalized representation of L-cysteine's role in cellular redox signaling is provided below. It is important to note that this diagram illustrates the function of the parent amino acid, not the synthetic derivative.

Conclusion

This compound is a vital reagent for researchers, scientists, and drug development professionals engaged in peptide synthesis. Its robust S-tert-butyl protecting group provides the necessary stability and selective deprotection required for the efficient and high-fidelity synthesis of complex cysteine-containing peptides. While its direct involvement in biological signaling pathways has not been established, its indirect contribution to the development of peptide-based therapeutics that target these pathways is undeniable. Future research may focus on the development of even more efficient and orthogonal cysteine protecting groups, but the foundational role of this compound in peptide chemistry is firmly established.

References

- 1. Buy this compound | 2481-09-6 [smolecule.com]

- 2. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | C7H16ClNO2S | CID 17750295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid L-cysteine, primarily utilized in peptide synthesis as a protecting group for the thiol moiety. Beyond its established role in chemical synthesis, its structural similarity to L-cysteine and other biologically active S-alkyl-cysteine derivatives suggests a range of potential therapeutic applications. This technical guide explores these possibilities, focusing on the compound's potential as a cysteine prodrug with significant antioxidant and cytoprotective properties. Drawing on data from related compounds, this document outlines potential mechanisms of action, suggests experimental protocols for future investigation, and provides a framework for its development as a therapeutic agent.

Introduction

This compound is a synthetic amino acid derivative where the thiol group of L-cysteine is protected by a tert-butyl group. This modification enhances its stability and makes it a valuable tool in peptide synthesis.[1] However, the biological lability of the S-tert-butyl group under certain physiological conditions could allow for the intracellular release of L-cysteine, positioning this compound as a prodrug. L-cysteine is a critical precursor to the master antioxidant glutathione (B108866) (GSH), which plays a pivotal role in cellular defense against oxidative stress.[2] This guide will delve into the therapeutic potential of this compound, primarily based on its presumed ability to augment intracellular L-cysteine and, consequently, glutathione levels.

Potential Mechanism of Action: A Cysteine Prodrug

The primary hypothesized mechanism of therapeutic action for this compound is its function as a cysteine donor. Upon administration and cellular uptake, it is anticipated that the tert-butyl group is cleaved, releasing L-cysteine. This liberated L-cysteine can then be incorporated into the glutathione synthesis pathway.

Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that is critically dependent on the availability of its constituent amino acids, particularly cysteine.

-

Step 1: Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This is the rate-limiting step in glutathione synthesis.

-

Step 2: Glutathione synthetase (GS) adds glycine (B1666218) to γ-glutamylcysteine to form glutathione (γ-glutamyl-cysteinyl-glycine).

By providing a source of L-cysteine, this compound can potentially drive the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity.

The Nrf2 Antioxidant Response Pathway